molecular formula C15H33N3 B082434 1,3,5-Tributyl-1,3,5-triazinane CAS No. 13036-83-4

1,3,5-Tributyl-1,3,5-triazinane

Cat. No. B082434
CAS RN: 13036-83-4
M. Wt: 255.44 g/mol
InChI Key: OIQDTXAPPNRLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,5-Tributyl-1,3,5-triazinane derivatives can proceed via various pathways, showcasing the compound's adaptability in organic synthesis. Wang et al. (2022) highlighted the application of 1,3,5-triazinanes in the synthesis of chromeno[2,3-d]pyrimidin-5-one derivatives, utilizing it as a three-atom synthon in annulation reactions with broad substrate scope and high yield under mild conditions (Wang et al., 2022).

Molecular Structure Analysis

The molecular structure of 1,3,5-triazinane derivatives has been extensively studied, with spectroscopic methods such as FT-IR, UV-Vis, and NMR being employed for structural characterization. Ferhati et al. (2017) synthesized a new triazinane derivative, demonstrating its structural features through various spectroscopic techniques (Ferhati et al., 2017).

Chemical Reactions and Properties

1,3,5-Triazinanes participate in a range of chemical reactions, including aminomethylation and cycloaddition, as reviewed by Chen et al. (2020). These reactions underline the compound's utility in constructing nitrogen-containing compounds through in situ formation of formaldimines (Chen et al., 2020).

Physical Properties Analysis

The study of physical properties, including stereodynamics of 1,3,5-triazinane derivatives, provides insight into their behavior under various conditions. Shainyan et al. (2005) explored the dynamic processes of 1,3,5-tris(trifluoromethylsulfonyl)-1,3,5-triazinane, revealing details about its ring inversion and rotation about the S–N bond through dynamic NMR (Shainyan et al., 2005).

Chemical Properties Analysis

The chemical properties of 1,3,5-Tributyl-1,3,5-triazinane derivatives, including their reactivity and interaction with various reagents, are crucial for their application in synthesis. The work by Yin et al. (2017) on polynitro-functionalized dipyrazolo-1,3,5-triazinanes highlights the compound's potential in forming energetic materials with high density and excellent molecular stability, demonstrating the diverse chemical properties that can be achieved with triazinane derivatives (Yin et al., 2017).

Scientific Research Applications

  • Aminomethylation and Cycloaddition Reactions : 1,3,5-Tributyl-1,3,5-triazinane is used for the construction of various nitrogen-containing compounds, participating in aminomethylation and cycloaddition reactions (Chen, Liang, & Xiao, 2020).

  • Corrosion Inhibition in Oil and Gas Industry : A derivative, 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane, has been explored as a corrosion inhibitor for steel in environments like those found in the oil and gas industry (Onyeachu, Chauhan, Quraishi, & Obot, 2020).

  • Stereodynamics Analysis : The stereodynamics of 1,3,5-tris(trifluoromethylsulfonyl)-1,3,5-triazinane and similar compounds have been analyzed, revealing insights into their chemical behavior (Shainyan, Meshcheryakov, Albanov, & Sigalov, 2005).

  • Energetic Materials Research : Polynitro-functionalized dipyrazolo-1,3,5-triazinanes, which are closely related to 1,3,5-triazinane, have been investigated for their potential in creating high-density materials with excellent stability, suitable for applications in explosives (Yin, Zhang, Imler, Parrish, & Shreeve, 2017).

  • Hydrogen Sulfide Scavenging : The compound's derivatives have been studied for their reaction with sodium hydrogen sulfide, relevant in industrial processes (Bakke & Buhaug, 2004).

  • Synthesis of 3,4-Dihydro-2H-1,3-Thiazines : Research demonstrates the use of 1,3,5-triazinanes for synthesizing thiazines, important in chemical manufacturing (Cheng, Li, Hou, Zhang, He, Sun, Xu, Wang, & Zhai, 2020).

  • Formation of Pyrrolidines : 1,3,5-triazinanes have been used in the synthesis of pyrrolidines, which have applications in pharmaceuticals and organic synthesis (Chu, Li, Liang, Li, Zheng, & Liu, 2018).

Future Directions

The future development of 1,3,5-triazinane-based functional materials is undoubtedly related to the creation of more advanced molecules for phosphorescent organic light-emitting diodes (PhOLEDs), highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage .

properties

IUPAC Name

1,3,5-tributyl-1,3,5-triazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N3/c1-4-7-10-16-13-17(11-8-5-2)15-18(14-16)12-9-6-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQDTXAPPNRLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CN(CN(C1)CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065334
Record name 1,3,5-Triazine, 1,3,5-tributylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tributyl-1,3,5-triazinane

CAS RN

13036-83-4
Record name 1,3,5-Tributylhexahydro-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13036-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine, 1,3,5-tributylhexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 1,3,5-tributylhexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Triazine, 1,3,5-tributylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tributylhexahydro-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Tributyl-1,3,5-triazinane
Reactant of Route 2
1,3,5-Tributyl-1,3,5-triazinane
Reactant of Route 3
Reactant of Route 3
1,3,5-Tributyl-1,3,5-triazinane
Reactant of Route 4
1,3,5-Tributyl-1,3,5-triazinane
Reactant of Route 5
Reactant of Route 5
1,3,5-Tributyl-1,3,5-triazinane
Reactant of Route 6
Reactant of Route 6
1,3,5-Tributyl-1,3,5-triazinane

Citations

For This Compound
6
Citations
A Badamshin, A Lobov, V Dokichev - Russian Journal of Organic …, 2017 - researchgate.net
Synthesis of Polyfunctionalized 1,2,3,4-Tetrahydropyridines from Ethyl Acetoacetate and Cyclic Aminals Page 1 ISSN 1070-4280, Russian Journal of Organic Chemistry, 2017, Vol. 53, …
Number of citations: 1 www.researchgate.net
FS Gungor, B Kiskan - Reactive and Functional Polymers, 2018 - Elsevier
Cross-linking of polyvinyl alcohol (PVA) was achieved by using functional 1,3,5-triazinanes and formaldehyde as cross-linking agents. This method can be considered as an alternative …
Number of citations: 17 www.sciencedirect.com
DR Kireeva, SS Sadretdinov, AI Musina… - Russian Journal of …, 2022 - Springer
A series of 1,3,5-triazinane derivatives was synthesized and their cytotoxic activity was studied in vitro on normal cell line (HEK293) and tumor cell lines (SH-SY5Y, MCF-7, A549). It was …
Number of citations: 3 link.springer.com
M Torres, JC Vega - Phosphorus, Sulfur, and Silicon and the …, 1995 - Taylor & Francis
The reaction of dichloromethane with sodium sulfide and monoalkylamines, catalyzed by polyethyleneglycol 1,500, is studied. A mixture of 5-alkyl-1,3,5-dithiazinane, 3,5-dialkyl-1,3,5-…
Number of citations: 7 www.tandfonline.com
MIP Reis, VR Campos, JALC Resende, FC Silva…
Number of citations: 0
S Malki, A Bouchemma - 2018 - bib.univ-oeb.dz
Notre étude est basée sur la synthèse de nouveaux composés à base d’amine de type 1, 3,5 tris substituants, 1,3,5 triazacyclohexanes symétriques et asymétriques par la réaction de …
Number of citations: 0 bib.univ-oeb.dz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.